Ethyl 2-amino-6-boc-4,7-dihydro-5H-thieno[3,2-C]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-amino-6-boc-4,7-dihydro-5H-thieno[3,2-C]pyridine-3-carboxylate is a heterocyclic compound that features a thieno[3,2-C]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function enhances its stability and makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-6-boc-4,7-dihydro-5H-thieno[3,2-C]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,2-C]pyridine core, followed by the introduction of the Boc-protected amino group and the ethyl ester functionality. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-boc-4,7-dihydro-5H-thieno[3,2-C]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the removal of protecting groups or the formation of simpler derivatives.
Scientific Research Applications
Ethyl 2-amino-6-boc-4,7-dihydro-5H-thieno[3,2-C]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications includes its use in the synthesis of drug candidates targeting various diseases.
Industry: It is utilized in the production of fine chemicals and as a precursor in the manufacture of advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-6-boc-4,7-dihydro-5H-thieno[3,2-C]pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc-protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in further chemical reactions or biological interactions.
Comparison with Similar Compounds
Ethyl 2-amino-6-boc-4,7-dihydro-5H-thieno[3,2-C]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate: This compound has a similar structure but differs in the position of the thieno ring fusion.
Ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates: These compounds are related in terms of their heterocyclic core but have different substituents and functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc-protecting group, which provides stability and versatility in synthetic applications.
Properties
IUPAC Name |
6-O-tert-butyl 3-O-ethyl 2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-5-20-14(19)11-8-7-17-9(6-10(8)22-12(11)16)13(18)21-15(2,3)4/h9,17H,5-7,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSZAOIRTKKFRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CNC(C2)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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